molecular formula C8H6ClNS B1311867 7-Chloro-2-methylbenzothiazole CAS No. 4146-25-2

7-Chloro-2-methylbenzothiazole

Cat. No.: B1311867
CAS No.: 4146-25-2
M. Wt: 183.66 g/mol
InChI Key: DWIIVWLIRYTDOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-2-methylbenzothiazole is a heterocyclic aromatic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological and pharmacological properties. The presence of a chlorine atom at the 7th position and a methyl group at the 2nd position of the benzothiazole ring imparts unique chemical and physical properties to this compound, making it of significant interest in various fields of scientific research and industrial applications.

Scientific Research Applications

7-Chloro-2-methylbenzothiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.

    Medicine: Research has shown potential anticancer activity, and it is being investigated for its role in cancer therapy.

    Industry: It is used in the production of dyes, pigments, and as a vulcanization accelerator in the rubber industry.

Mechanism of Action

Target of Action

7-Chloro-2-methylbenzothiazole is a type of benzothiazole derivative. Benzothiazole derivatives have been found to exhibit significant anti-tubercular activity . The primary target of these compounds is often the DprE1 enzyme, which plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis .

Mode of Action

Benzothiazole derivatives are known to interact with their targets, such as the dpre1 enzyme, leading to inhibition of the enzyme’s function . This interaction disrupts the normal functioning of the bacterial cell wall biosynthesis, thereby inhibiting the growth and proliferation of the bacteria .

Biochemical Pathways

It is known that benzothiazole derivatives can interfere with the cell wall biosynthesis pathway in mycobacterium tuberculosis by inhibiting the dpre1 enzyme . This disruption can lead to downstream effects such as the inhibition of bacterial growth and proliferation .

Pharmacokinetics

Pharmacokinetics generally characterizes drug disposition in the body by studying the time-course of drug concentrations in biofluids and cell/tissue/organ samples and factors governing its adme processes .

Result of Action

The result of the action of this compound is likely the inhibition of the growth and proliferation of Mycobacterium tuberculosis. By inhibiting the DprE1 enzyme, the compound disrupts the cell wall biosynthesis pathway, which is crucial for the survival and proliferation of the bacteria .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors can include the presence of other compounds, pH levels, temperature, and more . .

Safety and Hazards

The safety data sheet for 5-Chloro-2-methylbenzothiazole indicates that it is used for research and development under the supervision of a technically qualified individual. It does not meet the classification criteria based on the 2012 OSHA Hazard Communication Standard .

Future Directions

Benzothiazole derivatives are being extensively researched for their potential in drug design due to their high biological and pharmacological activity. The development of novel antibiotics to control resistance problems is crucial . The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis .

Biochemical Analysis

Biochemical Properties

7-Chloro-2-methylbenzothiazole plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes and proteins. One of the key interactions of this compound is with the BCL-2 family of proteins, which are involved in the regulation of apoptosis (programmed cell death). The compound has been shown to inhibit the anti-apoptotic proteins BCL-2 and BCL-xl, leading to the induction of apoptosis in cancer cells . Additionally, this compound interacts with various enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the metabolism of many drugs and xenobiotics.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. In cancer cells, the compound has been shown to induce apoptosis by inhibiting the BCL-2 family of proteins . This leads to the activation of caspases, which are enzymes that play a crucial role in the execution of apoptosis. Furthermore, this compound has been found to affect cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and survival. The compound also influences gene expression by modulating the activity of transcription factors and other regulatory proteins.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. The compound binds to the BH3 domain of the BCL-2 family of proteins, thereby inhibiting their anti-apoptotic function . This binding disrupts the interaction between BCL-2 proteins and pro-apoptotic proteins, leading to the release of cytochrome c from the mitochondria and the subsequent activation of the caspase cascade. Additionally, this compound has been shown to inhibit the activity of cytochrome P450 enzymes, which can affect the metabolism of various drugs and endogenous compounds.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light and heat. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in cancer cells, where it continues to induce apoptosis over extended periods . The stability and efficacy of the compound may decrease over time due to degradation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to induce apoptosis in cancer cells without causing significant toxicity to normal cells . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the inhibition of cytochrome P450 enzymes and the accumulation of toxic metabolites. Therefore, careful dosage optimization is essential to maximize the therapeutic benefits while minimizing the risks.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of reactive metabolites. The metabolic pathways of this compound also involve conjugation reactions, such as glucuronidation and sulfation, which facilitate the excretion of the compound from the body. The compound’s metabolism can affect its pharmacokinetics and pharmacodynamics, influencing its efficacy and toxicity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can be taken up by cells through passive diffusion and active transport mechanisms. Once inside the cells, this compound can bind to intracellular proteins, such as albumin and glutathione, which can affect its localization and accumulation . The distribution of the compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize primarily in the mitochondria, where it interacts with the BCL-2 family of proteins . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments within the cell . The mitochondrial localization of this compound is essential for its pro-apoptotic effects, as it allows the compound to disrupt the mitochondrial membrane potential and induce the release of cytochrome c.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-2-methylbenzothiazole can be achieved through several methods. One common approach involves the cyclization of 2-chloroaniline with carbon disulfide in the presence of a base, followed by oxidation. Another method includes the reaction of 2-chlorobenzothiazole with methyl iodide under basic conditions to introduce the methyl group at the 2nd position.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts, controlled temperatures, and specific solvents are crucial to achieving efficient production. For example, the reaction of 2-chlorobenzothiazole with methylating agents in the presence of a palladium catalyst can be employed for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 7-Chloro-2-methylbenzothiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.

    Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.

Comparison with Similar Compounds

    2-Methylbenzothiazole: Lacks the chlorine atom at the 7th position, resulting in different chemical properties and biological activities.

    7-Chlorobenzothiazole: Lacks the methyl group at the 2nd position, which affects its reactivity and applications.

    2-Aminobenzothiazole: Contains an amino group at the 2nd position instead of a methyl group, leading to different pharmacological properties.

Uniqueness: 7-Chloro-2-methylbenzothiazole is unique due to the combined presence of the chlorine atom and the methyl group, which imparts distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and industrial products.

Properties

IUPAC Name

7-chloro-2-methyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNS/c1-5-10-7-4-2-3-6(9)8(7)11-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWIIVWLIRYTDOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Chloro-2-methylbenzothiazole
Reactant of Route 2
Reactant of Route 2
7-Chloro-2-methylbenzothiazole
Reactant of Route 3
Reactant of Route 3
7-Chloro-2-methylbenzothiazole
Reactant of Route 4
Reactant of Route 4
7-Chloro-2-methylbenzothiazole
Reactant of Route 5
7-Chloro-2-methylbenzothiazole
Reactant of Route 6
7-Chloro-2-methylbenzothiazole
Customer
Q & A

Q1: What is the main focus of the research presented in the provided paper?

A1: The paper focuses on the synthesis of several substituted benzothiazole compounds, including 7-Chloro-2-methylbenzothiazole, but it does not delve into its properties or applications beyond the synthetic procedure. [] Therefore, we cannot answer most of the questions listed using this paper alone.

Q2: Can you elaborate on the synthesis of this compound based on the paper?

A2: The paper titled "Studies on Condensed Systems of Aromatic Series. XVII: Synthesis of 5- and 7-Chloro-2-methylbenzothiazoles and 2, 5- and 2, 7-Dimethylbenzothiazoles" [] details the synthetic procedures for different substituted benzothiazoles. While it specifically mentions this compound, the paper focuses on the general synthesis of this family of compounds and does not provide a dedicated, detailed procedure solely for this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.